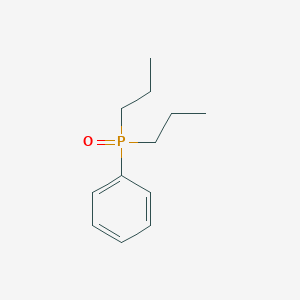
Di(2-pyridyl)vinylene p-chlorocarbanilate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Di(2-pyridyl)vinylene p-chlorocarbanilate typically involves the use of di-2-pyridyl carbonate in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). This method is effective for the preparation of various active esters . Another method involves the use of di(2-pyridyl) carbonate and O,O′-di(2-pyridyl) thiocarbonate as dehydrating reagents for the preparation of carboxamides and peptides .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Di(2-pyridyl)vinylene p-chlorocarbanilate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the nature of the compound being reacted with.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may produce substituted derivatives.
Applications De Recherche Scientifique
Di(2-pyridyl)vinylene p-chlorocarbanilate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of Di(2-pyridyl)vinylene p-chlorocarbanilate involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context in which the compound is used. For example, in medicinal applications, it may interact with specific enzymes or receptors to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Di(2-pyridyl)vinylene p-chlorocarbanilate include:
1,3-Di(2-pyridyl)benzenes: These compounds have similar structural features and are used in various applications, including photophysical studies.
Pyridines, Dihydropyridines, and Piperidines: These compounds are widely used in medicinal chemistry and have various therapeutic applications.
Propriétés
Numéro CAS |
73622-99-8 |
|---|---|
Formule moléculaire |
C26H18Cl2N4O4 |
Poids moléculaire |
521.3 g/mol |
Nom IUPAC |
[(Z)-2-[(4-chlorophenyl)carbamoyloxy]-1,2-dipyridin-2-ylethenyl] N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C26H18Cl2N4O4/c27-17-7-11-19(12-8-17)31-25(33)35-23(21-5-1-3-15-29-21)24(22-6-2-4-16-30-22)36-26(34)32-20-13-9-18(28)10-14-20/h1-16H,(H,31,33)(H,32,34)/b24-23- |
Clé InChI |
OMMWYFRCVUWFMG-VHXPQNKSSA-N |
SMILES isomérique |
C1=CC=NC(=C1)/C(=C(\C2=CC=CC=N2)/OC(=O)NC3=CC=C(C=C3)Cl)/OC(=O)NC4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC=NC(=C1)C(=C(C2=CC=CC=N2)OC(=O)NC3=CC=C(C=C3)Cl)OC(=O)NC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





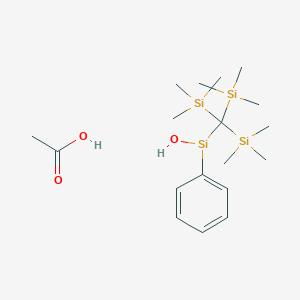
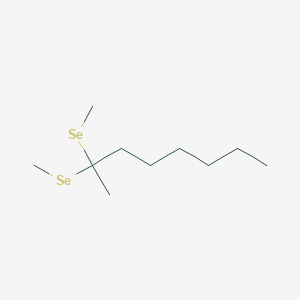

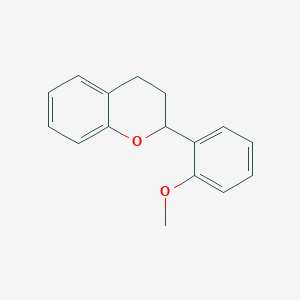
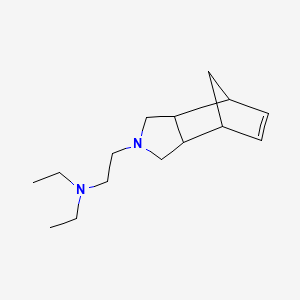


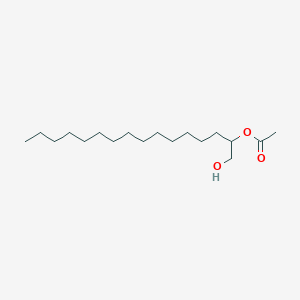

![N-Carbamoyl-2-({[(2-chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14461090.png)
